5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Lipophilicity ADME prediction Membrane permeability

5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS 292636-64-7) is a tri-substituted benzamide derivative bearing chloro (5-position), hydroxy (2-position), and nitro (3-position) groups on the aromatic ring, with an N,N-dimethyl tertiary amide side chain. The compound has a molecular formula of C9H9ClN2O4 and a molecular weight of 244.63 g/mol.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
CAS No. 292636-64-7
Cat. No. B12466345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
CAS292636-64-7
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
InChIInChI=1S/C9H9ClN2O4/c1-11(2)9(14)6-3-5(10)4-7(8(6)13)12(15)16/h3-4,13H,1-2H3
InChIKeyMMKVKJYNBQOXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS 292636-64-7): Physicochemical and Structural Profile for Research Procurement


5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS 292636-64-7) is a tri-substituted benzamide derivative bearing chloro (5-position), hydroxy (2-position), and nitro (3-position) groups on the aromatic ring, with an N,N-dimethyl tertiary amide side chain . The compound has a molecular formula of C9H9ClN2O4 and a molecular weight of 244.63 g/mol [1]. It belongs to the class of nitrobenzamides, a scaffold investigated for antimycobacterial, anti-inflammatory, and enzyme-inhibitory applications [2]. Its calculated LogP of 2.18 and polar surface area (PSA) of 86.36 Ų place it within drug-like chemical space, distinct from both its des-chloro and des-nitro analogs [1].

Why 5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide Cannot Be Interchanged with Other Nitrobenzamide Derivatives


Nitrobenzamide derivatives are not freely interchangeable despite sharing a common core scaffold. The presence, position, and nature of ring substituents (chloro, hydroxy, nitro) and the amide substitution pattern (primary vs. tertiary) profoundly affect lipophilicity, hydrogen-bonding capacity, electronic properties, and metabolic susceptibility [1]. In a systematic study of N-alkyl nitrobenzamides, antitubercular activity varied orders of magnitude depending on the substitution pattern: 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives achieved MIC values as low as 16 ng/mL, while other regioisomers and substitution patterns showed substantially weaker activity [2]. The N,N-dimethyl tertiary amide present in this compound eliminates the amide NH hydrogen-bond donor found in primary amide analogs, altering both target recognition and metabolic handling [3]. Furthermore, chlorine substitution on nitrobenzamide scaffolds has been shown in HDAC inhibitor SAR studies to modulate antiproliferative activity, demonstrating that even single-atom changes can switch biological outcomes [4]. Substituting this compound with a des-chloro, des-nitro, or primary amide analog therefore introduces material changes to physicochemical and pharmacological properties that cannot be assumed equivalent.

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide vs. Closest Structural Analogs


5-Chloro Substitution Increases LogP by +0.65 Units vs. Des-Chloro Analog, Translating to ~4.5× Higher Lipophilicity

The target compound (5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide) exhibits a calculated LogP of 2.18, compared to 1.53 for its direct des-chloro analog, 2-hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS 66952-65-6) . This represents a ΔLogP of +0.65, corresponding to an approximately 4.5-fold increase in octanol/water partition coefficient (10^0.65). The increased lipophilicity is attributable solely to the 5-chloro substituent, as the remainder of the scaffold is identical, including the PSA of 86.36 Ų for both compounds . Higher lipophilicity with unchanged PSA is predicted to enhance passive membrane permeability and tissue distribution while maintaining similar hydrogen-bonding capacity [1].

Lipophilicity ADME prediction Membrane permeability

N,N-Dimethyl Tertiary Amide Eliminates H-Bond Donor Present in Primary Amide Analogs, Altering Molecular Recognition Profile

The target compound features an N,N-dimethyl tertiary amide (C(=O)N(CH3)2) that carries zero hydrogen-bond donor (HBD) atoms at the amide position, in contrast to its primary amide analog, 5-chloro-2-hydroxy-3-nitrobenzamide (CAS 89692-61-5), which possesses one amide NH HBD [1]. This structural difference reduces the target compound's total HBD count by one and alters its hydrogen-bonding pharmacophore. In benzamide-based inhibitor design, the presence or absence of the amide NH has been shown to affect zinc-chelating ability in HDAC enzymes and hydrogen-bonding interactions with target protein backbones [2][3]. The tertiary amide also confers resistance to amidase-mediated hydrolysis, potentially increasing metabolic stability relative to primary amide analogs [4].

Hydrogen bonding Target selectivity Amide substitution

Presence of Nitro Group Distinguishes This Compound from Des-Nitro Analog and Enables Redox-Dependent Biological Activity

The 3-nitro group present in the target compound is absent in the des-nitro analog 5-chloro-2-hydroxy-N,N-dimethylbenzamide (CAS 70112-21-9) . The nitro group is capable of undergoing enzymatic one-electron or two-electron reduction to form nitro radical anion, nitroso, hydroxylamine, and amine intermediates, a pathway extensively characterized in nitrobenzamide prodrugs activated by E. coli nitroreductase (NTR) and human oxidoreductases [1][2]. This redox cascade enables applications in nitroreductase-mediated gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT), where the nitro group serves as a trigger for selective cytotoxic activation [2]. The des-nitro analog lacks this entire activation pathway. Additionally, the electrochemical reduction potential of nitrobenzamides is sensitive to ring substitution: electron-withdrawing groups (such as the 5-chloro in the target compound) shift reduction to more positive potentials, which can modulate the rate of enzymatic reduction relative to unsubstituted nitrobenzamides [3].

Nitroreductase activation Redox chemistry Bioreductive prodrug

Molecular Weight Advantage Over Primary Amide Analog with Retention of Favorable PSA/MW Ratio

The target compound (MW = 244.63 g/mol, PSA = 86.36 Ų) maintains the same PSA as its des-chloro analog (MW = 210.19 g/mol, PSA = 86.36 Ų) while adding 34.4 Da of molecular weight via the chloro substituent . Compared to the parent scaffold N,N-dimethyl-3-nitrobenzamide (CAS 7291-02-3, MW = 194.19 g/mol, LogP = 1.82), the target compound adds both 2-hydroxy and 5-chloro substitution, increasing molecular weight by 50.4 Da while raising LogP from 1.82 to 2.18 . The PSA/MW ratio for the target compound (0.353) is lower than that of the des-chloro analog (0.411), which is predictive of improved blood-brain barrier penetration potential according to established thresholds (PSA < 90 Ų and MW < 500 Da for CNS drug-likeness) [1]. All three comparators fall within oral drug-like chemical space as defined by Lipinski and Veber rules.

Drug-likeness Physicochemical properties Bioavailability prediction

Triple Substitution Pattern Creates a Unique Electronic Environment Distinct from Mono- or Di-Substituted Analogs

The simultaneous presence of three substituents—electron-withdrawing nitro (σm = +0.71), electron-withdrawing chloro (σp = +0.23), and electron-donating hydroxy (σp = -0.37) via resonance—creates a unique electronic push-pull system on the benzamide ring [1]. In the context of nitrobenzamide SAR, the antimycobacterial activity of N-alkyl nitrobenzamides was shown to be highly dependent on the number and nature of ring substituents: 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives achieved MIC values of 16 ng/mL, substantially more potent than mono-nitro analogs [2][3]. The 5-chloro group in the target compound occupies the position analogous to the second electron-withdrawing substituent in these active analogs, suggesting that the chlorine atom may contribute favorably to target engagement at DprE1 or related mycobacterial enzymes through electronic modulation of the nitro group's reduction potential and/or direct steric/electronic interactions with the target binding pocket [3].

Electronic effects Structure-activity relationship Nitro reduction potential

Research and Industrial Application Scenarios for 5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide


Bioreductive Prodrug Development Leveraging Nitro Group Activation and Enhanced Lipophilicity

The target compound's 3-nitro group enables enzymatic bioreduction to cytotoxic intermediates, a mechanism exploited in GDEPT and ADEPT strategies [1]. Its LogP of 2.18, elevated by +0.65 units relative to the des-chloro analog, predicts improved passive cellular uptake, which is critical for intracellular prodrug activation by nitroreductase enzymes [2]. The 5-chloro substituent may further modulate the nitro group's reduction potential via its electron-withdrawing effect, potentially tuning the rate of enzymatic activation [3]. Research teams developing nitroreductase-dependent therapeutic strategies can use this compound as a scaffold for SAR exploration comparing activation kinetics, cellular permeability, and cytotoxicity profiles against both des-chloro and dinitrobenzamide reference compounds.

Antimycobacterial Lead Optimization: Single-Nitro Chloro-Hydroxy Benzamide as a DprE1-Focused Scaffold

Published data from Pais et al. (2024) demonstrates that the 5-position substituent identity is a critical determinant of antitubercular activity in nitrobenzamides, with 3-nitro-5-trifluoromethyl and 3,5-dinitro derivatives achieving MIC values of 16 ng/mL [4]. The target compound occupies a distinct and underexplored region of chemical space—a mono-nitro benzamide bearing a 5-chloro and 2-hydroxy group with a tertiary amide—offering an opportunity to test whether a single nitro group paired with chlorine can achieve meaningful antimycobacterial activity, potentially with a differentiated resistance or toxicity profile compared to the dinitrobenzamide series [4]. The N,N-dimethyl substitution further distinguishes it from the N-alkyl series, eliminating the amide NH that may be subject to metabolic N-dealkylation.

Structural Biology Probe for Investigating Amide Hydrogen-Bonding Requirements in Benzamide Target Engagement

The N,N-dimethyl tertiary amide in the target compound provides zero hydrogen-bond donor capacity at the amide position, contrasting sharply with primary amide analogs such as 5-chloro-2-hydroxy-3-nitrobenzamide (CAS 89692-61-5) that possess one amide NH [5]. This makes the compound a useful probe for distinguishing binding modes that require amide NH hydrogen bonding (e.g., zinc chelation in HDAC enzymes, backbone interactions in DprE1) from those that do not [6]. In co-crystallography or biochemical competition assays, comparing the target compound's binding affinity against that of its primary amide analog can directly quantify the energetic contribution of the amide NH hydrogen bond to target engagement.

Computational Chemistry and QSAR Model Building with Defined Physicochemical Comparator Series

The well-defined structural progression from N,N-dimethyl-3-nitrobenzamide (LogP = 1.82) → 2-hydroxy-N,N-dimethyl-3-nitrobenzamide (LogP = 1.53) → 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide (LogP = 2.18) provides a stepwise series for computational QSAR and machine learning model development . Each substitution step (addition of 2-OH, then addition of 5-Cl) produces measurable changes in LogP, PSA, and molecular weight, enabling deconvolution of substituent contributions to predicted ADME properties. This comparator series is well-suited for training or validating in silico models that predict LogP, membrane permeability, or metabolic stability from structural features.

Quote Request

Request a Quote for 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.